molecular formula C21H26FN3O4S B2543712 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897611-40-4

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2543712
CAS No.: 897611-40-4
M. Wt: 435.51
InChI Key: JFXAPCVMXDQLNO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors, potential therapeutic effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H27FN4O2\text{C}_{25}\text{H}_{27}\text{F}\text{N}_{4}\text{O}_{2}

This structure includes a 4-fluorophenyl group, a piperazine moiety, and an acetamide functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with serotonin (5-HT) receptors and dopamine (D2) receptors. Studies have shown that compounds with similar piperazine structures often exhibit antipsychotic properties by antagonizing these receptors.

Receptor Interaction

  • 5-HT2A Receptor : The compound demonstrates significant binding affinity to the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.
  • Dopamine D2 Receptor : Interaction with the D2 receptor suggests potential antipsychotic effects, as many antipsychotic drugs target this receptor to mitigate symptoms of schizophrenia and other psychiatric conditions.

Antipsychotic Properties

Research involving various animal models has indicated that compounds similar to This compound exhibit antipsychotic effects. For instance, a study evaluated a series of arylpiperazines for their ability to induce catalepsy, a common measure of antipsychotic activity. The results showed variable efficacy, with some compounds significantly reducing cataleptic behavior, indicating potential for clinical application in treating psychosis .

Antidepressant Activity

In addition to antipsychotic effects, there is emerging evidence suggesting that this compound may also have antidepressant properties. A study highlighted the modulation of serotonin levels in animal models treated with similar piperazine derivatives, which could translate into mood-enhancing effects .

Case Studies

  • Animal Model Study : In a controlled study involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in the elevated plus maze test. This suggests anxiolytic properties alongside its antipsychotic effects.
  • Human Cell Line Testing : In vitro studies using human embryonic kidney (HEK293) cells revealed that the compound exhibited low cytotoxicity, making it a candidate for further development in therapeutic applications without significant adverse effects .

Data Summary Table

Biological ActivityObservationsReferences
Antipsychotic EffectsReduced catalepsy in animal models
Antidepressant ActivityModulation of serotonin levels
Anxiolytic PropertiesDecreased anxiety-like behavior
CytotoxicityLow cytotoxicity in HEK293 cells

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological potential, particularly in the context of neuropharmacology. Studies have suggested that compounds with similar structures exhibit significant activity against various neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research indicated that derivatives of piperazine compounds can modulate serotonin receptors, which are crucial in treating anxiety and depression. The specific interactions of 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide with these receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

Anticancer Activity

The sulfonamide component of the compound suggests potential anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that similar sulfonamide-based compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action include the inhibition of key enzymes involved in cancer metabolism and cell cycle regulation.

Antimicrobial Properties

The presence of the sulfonamide group also indicates potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects.

Case Study: Antibacterial Efficacy

Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property could be explored further with this compound to assess its effectiveness as an antibiotic.

Synthesis and Derivatization

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The ability to modify the structure through derivatization allows researchers to optimize its pharmacological properties.

Synthesis Overview

A common synthetic route includes:

  • Formation of the piperazine derivative.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Acetylation to yield the final product.

This synthetic flexibility is crucial for developing analogs with enhanced biological activities.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-20-5-3-2-4-19(20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAPCVMXDQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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